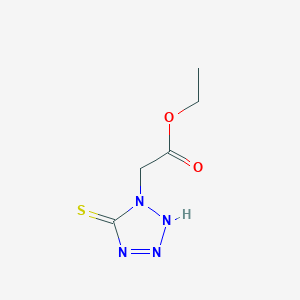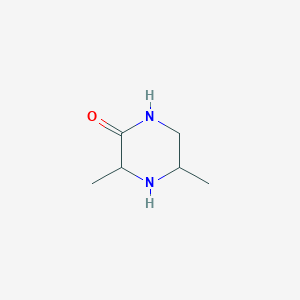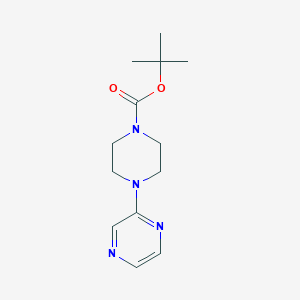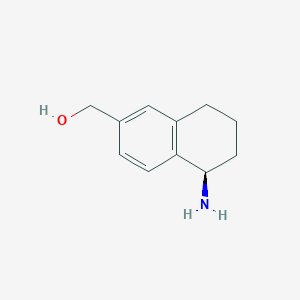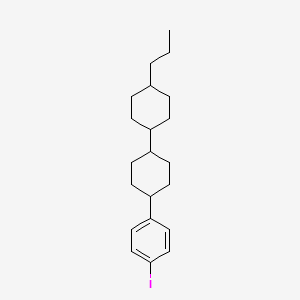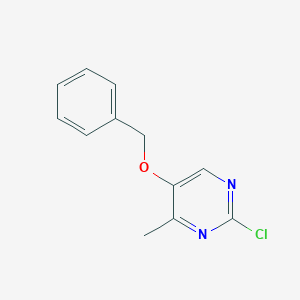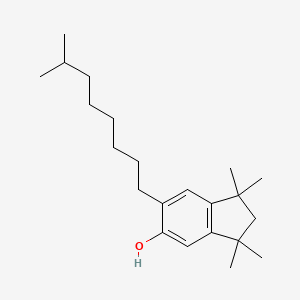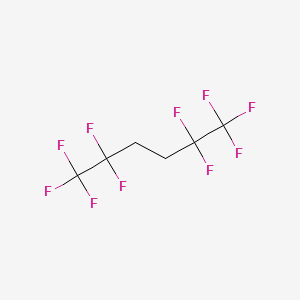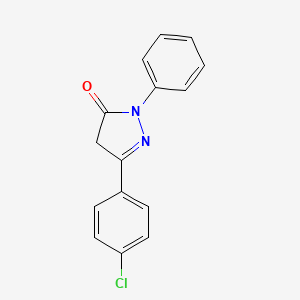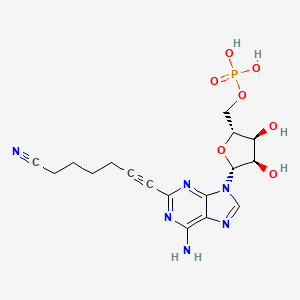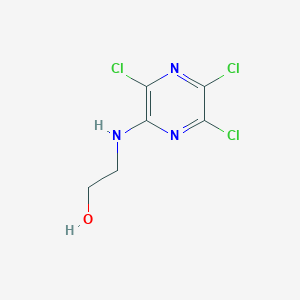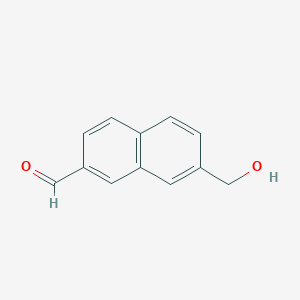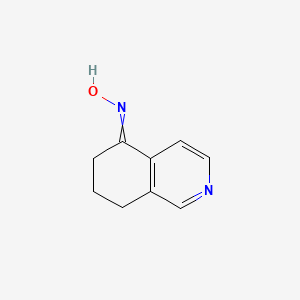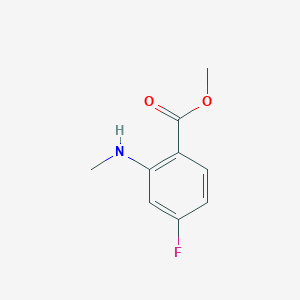![molecular formula C13H15BrN2O2 B8717485 tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate is a chemical compound with a complex structure that includes a bromine atom, a cyano group, and a carbamate group
准备方法
The synthesis of tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-cyanobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反应分析
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the compound can undergo oxidation to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. For example, the cyano group can interact with enzymes, inhibiting their activity. The carbamate group can form covalent bonds with proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl [(4-cyanophenyl)methyl]carbamate: Lacks the bromine atom, which can affect its reactivity and applications.
1,1-Dimethylethyl [(3-bromo-4-methylphenyl)methyl]carbamate: The presence of a methyl group instead of a cyano group can lead to different chemical properties and uses.
属性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) |
InChI 键 |
OEQGYUMBXWNFQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


